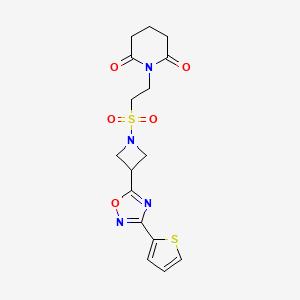

![molecular formula C12H11N3O3S2 B2364787 Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034292-98-1](/img/structure/B2364787.png)

Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .Molecular Structure Analysis

The structure of newly synthesized benzo[c][1,2,5]thiadiazole derivatives can be established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as electron acceptors in various chemical reactions . For example, in the ternary blend of J71:ITIC:BTF, BTF (a benzo[c][1,2,5]thiadiazole derivative) plays the role of an electron acceptor .Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives have unique optical and electrochemical properties . For example, they show a red shift of absorption maxima with lower absorptive and luminescent capacity .Scientific Research Applications

Photovoltaics and Organic Solar Cells

The benzo[c][1,2,5]thiadiazole (BTZ) motif has garnered significant attention as an electron-accepting moiety in organic photovoltaics (OPVs). Researchers have explored its use in designing efficient solar cells due to its strong electron affinity. By incorporating BTZ-based compounds into the active layer of OPVs, they enhance charge separation and improve overall device performance .

Fluorescent Sensors and Bioimaging Probes

BTZ derivatives serve as excellent fluorescent sensors and bioimaging agents. They have been employed to detect lipid droplets, mitochondria, and plasma membranes. Their unique electronic properties make them valuable tools for visualizing cellular structures and processes .

Photocatalysis

While BTZ-containing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) have been studied for photocatalytic applications, the potential of BTZ-based compounds as visible-light organophotocatalysts remains underexplored. Researchers are investigating their use in environmentally sustainable chemistry, aiming to replace precious metal-based photocatalysts .

Electrocatalytic Hydrogen Production

Certain BTZ derivatives have shown promise as electrocatalysts for hydrogen production. Their unique structure and electronic properties make them attractive candidates for sustainable energy conversion processes .

Turn-On Fluorescence

BTZ-based compounds have been incorporated into push-pull fluorophores, which exhibit enhanced fluorescence upon interaction with specific analytes. These turn-on fluorescence probes find applications in sensing and diagnostics .

Organic Light Emitting Diodes (OLEDs)

Researchers have explored BTZ derivatives as emitters for high-performance deep-red/near-infrared OLEDs. Their ability to emit light in these spectral regions is crucial for display technologies and lighting applications .

Mechanism of Action

Target of Action

The primary targets of Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[22Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

It’s known that similar compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .

Biochemical Pathways

Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .

Pharmacokinetics

It’s known that similar compounds have a solid form and a storage temperature of 2-8°c .

Result of Action

Similar compounds have been used to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .

Action Environment

Similar compounds have been used as reactants in various reactions, suggesting that their action may be influenced by the specific conditions of these reactions .

Future Directions

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S2/c16-12(7-1-2-10-11(3-7)14-19-13-10)15-5-9-4-8(15)6-20(9,17)18/h1-3,8-9H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBTHAEWZEGLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)

![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)

![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)

![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)

![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)

![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364725.png)